molecular formula C10H14FN3 B2723664 1-(5-Fluoropyrimidin-2-yl)azepane CAS No. 1862729-62-1

1-(5-Fluoropyrimidin-2-yl)azepane

Cat. No.: B2723664
CAS No.: 1862729-62-1
M. Wt: 195.241
InChI Key: UWCUIABZWBXLND-UHFFFAOYSA-N
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Description

This compound features a seven-membered azepane ring fused with a fluoropyrimidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoropyrimidine with an azepane derivative. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azepane derivatives .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)azepane has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA-binding agent and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and as a building block for various industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azepane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA replication or transcription. Additionally, the azepane ring may interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one
  • Azepine, azepinone, and other azepane derivatives

Uniqueness: 1-(5-Fluoropyrimidin-2-yl)azepane stands out due to its unique combination of a fluoropyrimidine moiety and an azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for diverse research and industrial uses .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCUIABZWBXLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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